2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride
Overview
Description
2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride is a compound with the CAS Number: 1354961-49-1 . It has a molecular weight of 207.7 and is a powder at room temperature . It is an orally active prodrug of the drug 2-methyl-2-(piperazin-1-yl)propanamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H17N3O.ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;/h10H,3-6H2,1-2H3,(H2,9,12);1H
. The Canonical SMILES is CC(C)(C(=O)N)N1CCNCC1.Cl.Cl
. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 244.16 g/mol . It has 4 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its topological polar surface area is 58.4 Ų .Scientific Research Applications
Antiallergic Activity
2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride has been studied for its potential antiallergic properties. Research has shown that certain derivatives, such as N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, exhibit significant antiallergic activity. These compounds were tested in vivo using the passive cutaneous anaphylaxis test, and one compound demonstrated comparable activity to oxatomide (Courant et al., 1993).
Antidepressant and Antianxiety Properties
Another study explored derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, revealing antidepressant activities assessed through the Porsolt's behavioral despair test. These compounds also showed significant antianxiety activity, suggesting their potential in treating related disorders (Kumar et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide model compounds substituted with piperazine, including this compound, has demonstrated interesting luminescent properties. These properties are important for potential applications in pH probes and other optical technologies (Gan et al., 2003).
Antinociceptive Activity
A study on (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives found that these compounds, which include a piperazine structure, exhibit significant antinociceptive activity. This suggests their potential use in pain management therapies (Önkol et al., 2004).
Antihypertensive and Anti-Ischemic Properties
Piperazine derivatives have been found to possess anti-hypertensive and anti-ischemic properties. A specific study focused on 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, demonstrating its potency as an anti-ischemic and anti-hypertensive agent (Dwivedi et al., 2003).
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound derivatives. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one showed antiproliferative effects against various human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Mechanism of Action
2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride inhibits histidine decarboxylase and fatty acid synthase, thereby blocking the synthesis of histamine and arachidonic acid . It has also been shown to block mitochondrial membrane potential and cytosolic Ca2+, which are important for maintaining cell homeostasis .
properties
IUPAC Name |
2-methyl-2-piperazin-1-ylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;/h10H,3-6H2,1-2H3,(H2,9,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKXNARTRXFMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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